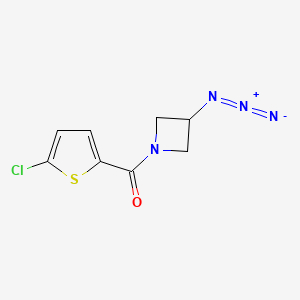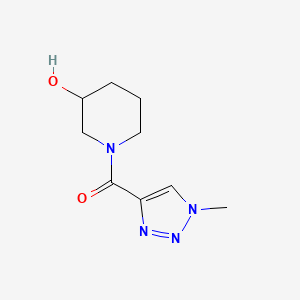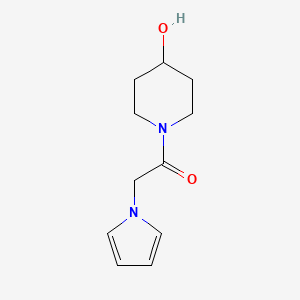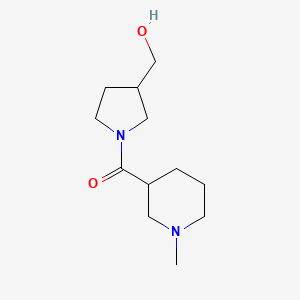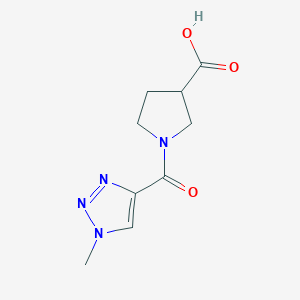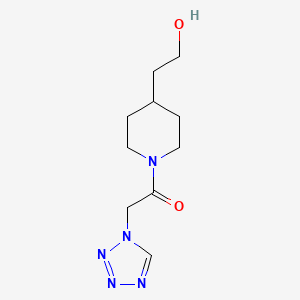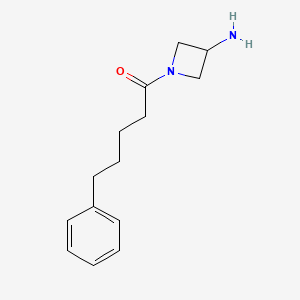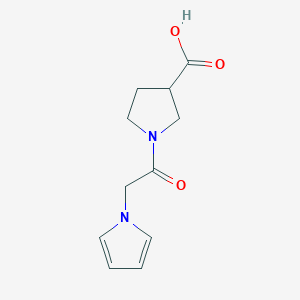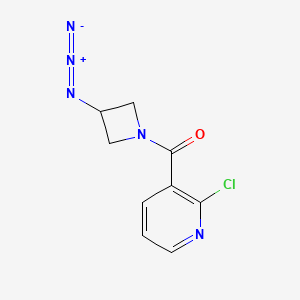![molecular formula C9H14ClNO2 B1476286 1-(6-méthoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-chloroéthan-1-one CAS No. 2097954-64-6](/img/structure/B1476286.png)
1-(6-méthoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
2-Chloro-1-(6-methoxy-3-azabicyclo[311]heptan-3-yl)ethan-1-one is a chemical compound that belongs to the class of bicyclic compounds It features a 3-azabicyclo[311]heptane core structure, which is a common motif in various bioactive molecules
Applications De Recherche Scientifique
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Chemoproteomics: It is utilized in chemoproteomic studies to identify and characterize protein targets.
Mécanisme D'action
It’s worth noting that the compound appears to contain a 3-azabicyclo[311]heptane scaffold , which is a structural motif found in a variety of biologically active molecules. Compounds containing this scaffold are often used in drug design and can act on various biological targets . They are also part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
The compound also seems to be a cysteine-reactive small-molecule fragment . Such fragments are used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins . This suggests that the compound could potentially interact with cysteine residues in proteins, leading to changes in protein function or stability.
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactivity with cysteine residues. This compound is used in fragment-based covalent ligand discovery and can be incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation . It interacts with various enzymes and proteins, including those involved in the ubiquitin-proteasome system, by forming covalent bonds with cysteine residues, thereby modulating their activity.
Cellular Effects
The effects of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting specific proteins for degradation . It has been shown to degrade nuclear proteins by engaging DCAF16, a component of the ubiquitin-proteasome system, leading to alterations in cellular function and gene expression .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one exerts its effects through covalent binding interactions with cysteine residues on target proteins . This binding can result in enzyme inhibition or activation, depending on the specific protein involved. The compound’s ability to form covalent bonds with cysteine residues makes it a powerful tool for studying protein function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can be used effectively in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound effectively targets and degrades specific proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its biotransformation . The compound’s reactivity with cysteine residues plays a crucial role in its metabolism, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are essential for its biochemical activity.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for the compound’s activity and function, as it ensures that the compound reaches its intended targets within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can be achieved through a series of chemical reactions. One effective method involves the use of a bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by quenching with water to afford an amide product . This reaction is versatile and can be conducted under various conditions to yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of concentrated sulfuric acid as a catalyst and controlled temperature conditions to facilitate the formation of the bicyclic core structure .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares a similar core structure but differs in the bicyclic arrangement.
3-Azabicyclo[3.3.1]non-3-enes: These compounds have a similar bicyclic core but with different substituents and ring sizes.
Uniqueness
The uniqueness of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one lies in its specific bicyclic structure and the presence of a chlorine atom, which imparts distinct reactivity and potential for diverse chemical transformations .
Propriétés
IUPAC Name |
2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-13-9-6-2-7(9)5-11(4-6)8(12)3-10/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAYVMMXKBOVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



